2-[1-(Carboxymethyl)-3-methylcyclohexyl]acetic acid
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Overview
Description
2-[1-(Carboxymethyl)-3-methylcyclohexyl]acetic acid is an organic compound with the molecular formula C11H18O4 It is a derivative of cyclohexane, featuring a carboxymethyl group and a methyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Carboxymethyl)-3-methylcyclohexyl]acetic acid typically involves the reaction of 3-methylcyclohexanone with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Water or ethanol
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Carboxymethyl)-3-methylcyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[1-(Carboxymethyl)-3-methylcyclohexyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in metabolic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1-(Carboxymethyl)-3-methylcyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(3-Methylcyclohexane-1,1-diyl)diacetic acid
- Carboxymethylcellulose
- Aminooxyacetic acid
Uniqueness
2-[1-(Carboxymethyl)-3-methylcyclohexyl]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
5345-12-0 |
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Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-[1-(carboxymethyl)-3-methylcyclohexyl]acetic acid |
InChI |
InChI=1S/C11H18O4/c1-8-3-2-4-11(5-8,6-9(12)13)7-10(14)15/h8H,2-7H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
HJPDHTDUPWGUHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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